molecular formula C28H19ClN2O3 B6490306 3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide CAS No. 888437-68-1

3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide

Cat. No. B6490306
CAS RN: 888437-68-1
M. Wt: 466.9 g/mol
InChI Key: UULNRODHAQCYAC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a benzofuran group, and a biphenyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group . For instance, the biphenyl group could be formed through a coupling reaction, the amide group could be introduced through a reaction with an amine and a carboxylic acid or acyl chloride, and the benzofuran group could be synthesized through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups . Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine its structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide, benzofuran, and biphenyl groups . For example, the amide group could participate in hydrolysis reactions, the benzofuran group could undergo electrophilic substitution reactions, and the biphenyl group could undergo reactions at the ortho and para positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility would be affected by the presence of polar amide groups, and its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Antidepressant Activity

This compound has been investigated for its potential as an antidepressant. Specifically, it exhibits dual affinity for serotonin receptors 5-HT1A and 5-HT7. These receptors play crucial roles in depression pathogenesis and pharmacotherapy . Further research could explore its efficacy in preclinical models and potential clinical applications.

Anti-Hepatic Activities

While not directly related to the central nervous system, some derivatives of this compound have shown anti-hepatic activities. For instance, ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives were investigated for their effects on liver health . Further exploration could reveal whether our compound shares similar properties.

Inhibition of Acetylcholinesterase (AChE)

A novel pyrazoline derivative with a similar structure exhibited neurotoxic potential by inhibiting AChE activity. Our compound might have similar effects, impacting cholinergic neurotransmission . Investigating its AChE inhibition and correlating it with behavioral changes could be valuable.

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for use in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties .

properties

IUPAC Name

N-(3-chlorophenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClN2O3/c29-21-9-6-10-22(17-21)30-28(33)26-25(23-11-4-5-12-24(23)34-26)31-27(32)20-15-13-19(14-16-20)18-7-2-1-3-8-18/h1-17H,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULNRODHAQCYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1,1'-biphenyl]-4-amido}-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide

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